molecular formula C14H13ClO2S B14648827 {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol CAS No. 54506-88-6

{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol

Katalognummer: B14648827
CAS-Nummer: 54506-88-6
Molekulargewicht: 280.8 g/mol
InChI-Schlüssel: JTTOSOAWIHSLEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxyphenyl group attached to a methanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol: Similar structure but lacks the methoxy group.

    {2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one}: Contains a ketone group instead of a methanol group.

    4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: More complex structure with additional functional groups.

Uniqueness

{2-[(4-Chlorophenyl)sulfanyl]-4-methoxyphenyl}methanol is unique due to the presence of both the methoxy and sulfanyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

54506-88-6

Molekularformel

C14H13ClO2S

Molekulargewicht

280.8 g/mol

IUPAC-Name

[2-(4-chlorophenyl)sulfanyl-4-methoxyphenyl]methanol

InChI

InChI=1S/C14H13ClO2S/c1-17-12-5-2-10(9-16)14(8-12)18-13-6-3-11(15)4-7-13/h2-8,16H,9H2,1H3

InChI-Schlüssel

JTTOSOAWIHSLEE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CO)SC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.